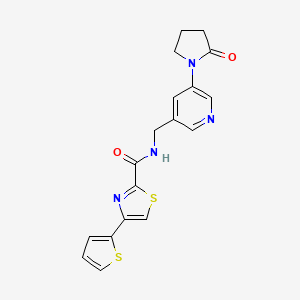
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O2S. The compound features a thiazole ring, a pyridine moiety, and a pyrrolidine derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₂S |
| Molecular Weight | 316.38 g/mol |
| CAS Number | 2097896-15-4 |
Target Interactions
The primary targets for this compound include various receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that regulate cellular processes such as growth, differentiation, and metabolism. Specifically, it has been shown to interact with:
- Colony-stimulating factor 1 receptor (CSF-1R)
- c-Kit proto-oncogene
- Fms-like tyrosine kinase 3 (Flt-3)
These interactions can lead to the inhibition of signaling pathways that promote tumor growth and survival, making the compound a candidate for anticancer therapy.
Mode of Action
The compound acts as an inhibitor by binding to the active sites of these receptors, preventing their activation and subsequent downstream signaling. This mechanism is crucial for developing targeted therapies in oncology.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
-
In vitro Studies : Compounds were tested against various cancer cell lines including A549 (lung adenocarcinoma). The results indicated that certain derivatives significantly reduced cell viability compared to standard treatments like cisplatin .
Compound ID Cell Line IC₅₀ (µM) Comparison with Cisplatin 18 A549 25 Higher efficacy 21 A549 15 Comparable efficacy - Mechanistic Insights : The structure-dependency of anticancer activity was noted, with specific substitutions enhancing potency while minimizing cytotoxic effects on non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound were also evaluated against multidrug-resistant strains of Staphylococcus aureus and other pathogens:
-
Testing Against Resistant Strains : Compounds demonstrated selective activity against resistant strains, indicating potential as a lead for developing new antimicrobial agents .
Pathogen Activity Level Staphylococcus aureus Potent against MRSA Klebsiella pneumoniae Moderate activity
Case Study 1: Anticancer Efficacy
In a controlled study, several derivatives were tested for their ability to induce apoptosis in A549 cells. The study found that compounds with specific thiophene substitutions exhibited enhanced apoptotic effects through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against Pseudomonas aeruginosa. The results indicated that certain modifications to the thiazole ring improved efficacy against biofilm-forming strains, highlighting the importance of structural optimization in drug design .
Eigenschaften
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-16-4-1-5-22(16)13-7-12(8-19-10-13)9-20-17(24)18-21-14(11-26-18)15-3-2-6-25-15/h2-3,6-8,10-11H,1,4-5,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQAUHPGLJFAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














